(2-Fluoro-4,5-dimethoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVHZRSCHQVCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345397 | |
| Record name | (2-Fluoro-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79474-33-2 | |
| Record name | (2-Fluoro-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of (2-Fluoro-4,5-dimethoxyphenyl)methanol
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The presence of fluorine and methoxy (B1213986) substituents on the aromatic ring necessitates careful selection of reagents to ensure high yield and prevent side reactions.
The transformation of the formyl group of 2-Fluoro-4,5-dimethoxybenzaldehyde into a hydroxymethyl group is typically accomplished via reduction. A common and effective method for this conversion is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. This reagent is a mild and selective reducing agent for aldehydes and ketones, which minimizes the risk of undesired side reactions with the other functional groups on the aromatic ring.
For instance, a similar synthesis of 3,4,5-trimethoxy benzyl (B1604629) alcohol involves dissolving the corresponding aldehyde in methanol and reacting it with sodium borohydride at room temperature. After the reaction is complete, the pH is adjusted, and the product is extracted to yield the desired alcohol. Another example is the synthesis of 3,4-dimethoxybenzyl alcohol, where sodium borohydride is added to a methanol solution of the aldehyde. These methods highlight a reliable and straightforward approach for the formation of the benzylic alcohol functionality.
| Reactant | Reducing Agent | Solvent | Typical Yield |
| 3,4,5-Trimethoxybenzaldehyde | Sodium Borohydride | Methanol | 94% |
| 3,4-Dimethoxybenzaldehyde | Sodium Borohydride | Methanol | Not specified |
Synthesis and Derivatization of Related Fluoro-Dimethoxyphenyl Intermediates
The successful synthesis of this compound is dependent on the availability of appropriately functionalized precursors. This section explores the preparation of these critical intermediates.
The key precursor, 2-Fluoro-4,5-dimethoxybenzaldehyde, can be synthesized through various formylation reactions of a suitably substituted benzene (B151609) ring. One common method is the Gattermann-Koch reaction or Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring.
Alternatively, a multi-step synthesis can be employed starting from simpler precursors. For example, the synthesis of 2-fluoro-4-hydroxybenzaldehyde involves protecting the hydroxyl group of 3-fluorophenol, followed by bromination, a Grignard reaction with a formylating agent like N,N-dimethylformamide (DMF), and subsequent deprotection. This demonstrates a versatile approach to constructing substituted benzaldehydes. The Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate phenols, is another established method for producing hydroxybenzaldehydes that can be subsequently methylated.
The strategic placement of the fluorine and methoxy groups on the aromatic ring is crucial. Fluorine atoms are often introduced using diazotization of a corresponding aniline, followed by a Schiemann reaction (using fluoroboric acid) or a related Sandmeyer-type reaction. For instance, the preparation of 1,2,4-trifluorobenzene can be achieved by the diazotization of 3,4-difluoroaniline with sodium nitrite and fluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.
Methoxy groups are typically introduced via nucleophilic substitution using a methylating agent. A common laboratory and industrial method is the Williamson ether synthesis, where a phenol is deprotonated with a base (like potassium carbonate) and reacted with a methylating agent such as dimethyl sulfate or methyl iodide. For example, 1-fluoro-3-methoxybenzene can be prepared by reacting 3-fluorophenol with dimethyl sulfate in the presence of potassium carbonate.
| Starting Material | Reagents | Product |
| 3-Fluorophenol | Dimethyl sulfate, K₂CO₃ | 1-Fluoro-3-methoxybenzene |
| 3,4-Difluoroaniline | 1. HBF₄, NaNO₂ 2. Heat | 1,2,4-Trifluorobenzene |
| 4-Methoxyphenol | CHCl₃, NaOH | 2-Hydroxy-5-methoxybenzaldehyde |
| 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, K₂CO₃ | 2,5-Dimethoxybenzaldehyde |
Advanced Synthetic Techniques and Reaction Optimization
To improve efficiency, yield, and sustainability, modern synthetic chemistry employs a range of advanced techniques. The optimization of the synthesis of this compound can benefit from these approaches.
Catalytic Hydrogenation: An alternative to chemical reducing agents like NaBH₄ is catalytic hydrogenation. This method involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. Various catalysts based on ruthenium, gold, and manganese have been shown to be effective for the selective hydrogenation of benzaldehydes to benzyl alcohols. nih.govresearchgate.netresearchgate.net For instance, Ru nanoparticles entrapped in ordered mesoporous carbons have demonstrated efficiency in the liquid-phase hydrogenation of benzaldehyde (B42025) derivatives under mild conditions. researchgate.net This technique is atom-economical and can often be performed under milder conditions with high selectivity. nih.govresearchgate.net
Phase Transfer Catalysis (PTC): Phase transfer catalysis can be particularly useful in reactions involving reagents in immiscible phases, such as the methylation of a phenolic precursor. PTC facilitates the transfer of reactants across the phase boundary, increasing reaction rates and eliminating the need for harsh solvents. researchgate.nettandfonline.com Quaternary ammonium salts are commonly used as phase transfer catalysts in such systems. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. uco.es Microwave-assisted organic synthesis (MAOS) has been successfully applied to various reactions, including the synthesis of benzyl esters from benzyl alcohol and the dehydrogenative coupling of benzyl alcohol with amines. acs.orgunesp.br This technique can lead to higher yields and cleaner reactions by minimizing thermal decomposition and side product formation.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. A decatungstate-catalyzed benzylic fluorination has been demonstrated in a flow system, reducing the reaction time significantly compared to the batch process. nih.gov This approach could be adapted for various steps in the synthesis of the target compound, leading to a more efficient and controlled manufacturing process.
Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical for maximizing the yield and purity of this compound. For example, in the formylation of fluorinated benzenes, controlling the reaction temperature and the stoichiometric amounts of reagents like hydrochloric acid is crucial for achieving high yields of the desired benzaldehyde.
Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Palladium-catalyzed cross-coupling)
While the direct synthesis of this compound itself may not prominently feature palladium-catalyzed cross-coupling reactions, these methods are instrumental in the synthesis of its precursors, particularly substituted aromatic compounds. Palladium catalysis offers a powerful toolkit for the regioselective construction of carbon-carbon and carbon-heteroatom bonds, which is crucial for creating the specific substitution pattern on the benzene ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are widely used to introduce various substituents onto an aromatic core. For instance, a hypothetical retrosynthetic analysis of a precursor to this compound, such as a suitably substituted halobenzene, would involve the sequential or convergent introduction of the fluoro, methoxy, and formyl (or a precursor) groups.
A potential strategy could involve a palladium-catalyzed [4+2] benzannulation reaction to construct the densely substituted fluorinated benzene ring. This method provides an efficient route to fluorinated and perfluoroalkylated benzene derivatives. Another approach could be the palladium-catalyzed carbonylation of a di- or tri-substituted halobenzene to introduce the formyl group that is subsequently reduced to the hydroxymethyl group. For example, palladium-catalyzed carbonylation reactions of ortho-phenylene dihalides with various nucleophiles are well-established methods for synthesizing carbonyl-containing compounds.
The following table summarizes some relevant palladium-catalyzed reactions that could be adapted for the synthesis of precursors to this compound.
| Reaction Type | Catalyst/Reagents | Bond Formed | Potential Application in Precursor Synthesis |
| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | C-C | Introduction of an aryl or alkyl group to the benzene ring. |
| Stille Coupling | Pd catalyst, organostannane | C-C | Formation of a carbon-carbon bond on the aromatic ring. |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-N | Introduction of an amino group, which can be further modified. |
| Carbonylation | Pd catalyst, CO, nucleophile | C-C(O) | Introduction of a carbonyl group, a precursor to the alcohol. |
| Benzannulation | Pd catalyst | C-C | Construction of the substituted aromatic ring system. |
Stereoselective and Regioselective Synthesis of Related Structures
The synthesis of this compound as a racemic mixture is straightforward. However, the creation of enantiomerically enriched or pure chiral benzyl alcohols requires stereoselective synthetic methods. While specific stereoselective syntheses for this compound are not widely reported, general methodologies for the asymmetric synthesis of chiral benzyl alcohols can be applied.
One common approach is the asymmetric reduction of a prochiral ketone precursor. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, Noyori's asymmetric hydrogenation using a ruthenium catalyst with a chiral diamine ligand is a powerful method for the enantioselective reduction of aromatic ketones to chiral benzyl alcohols.
Regioselectivity is a critical aspect in the synthesis of the aromatic precursor to this compound. The precise placement of the fluorine and two methoxy groups on the benzene ring is essential. The regioselective synthesis of substituted aromatic compounds can be achieved through various strategies, including directed ortho-metalation, electrophilic aromatic substitution with careful control of directing groups, and nucleophilic aromatic substitution on appropriately activated substrates.
For example, the synthesis of fluoroalkyl aromatic compounds can be achieved with high regioselectivity through directed cycloaddition reactions. Boron-directed benzannulation is one such method that allows for the mild and regiospecific synthesis of perfluoroalkyl-substituted aromatic building blocks.
The table below outlines general approaches for achieving stereoselectivity and regioselectivity in the synthesis of related structures.
| Transformation | Method | Selectivity | Description |
| Asymmetric Reduction | Noyori Asymmetric Hydrogenation | Stereoselective | A prochiral ketone is reduced to a chiral alcohol using a chiral ruthenium catalyst and a hydrogen source. |
| Asymmetric Reduction | Chiral Borane Reducing Agents | Stereoselective | Reagents like (R)- or (S)-CBS reagent (Corey-Bakshi-Shibata) can enantioselectively reduce ketones. |
| Directed ortho-Metalation | Directed Metalation Group (DMG) | Regioselective | A functional group on the aromatic ring directs deprotonation to the ortho position, allowing for subsequent electrophilic trapping. |
| Electrophilic Aromatic Substitution | Activating/Deactivating Groups | Regioselective | The inherent directing effects of substituents on the benzene ring guide the position of incoming electrophiles. |
Chemical Reactivity and Transformation Studies
Reactions Involving the Benzylic Hydroxyl Functionality
The primary alcohol group attached to the benzene (B151609) ring is a versatile handle for a variety of functional group interconversions, including oxidation, reduction, and derivatization.
The benzylic alcohol of (2-Fluoro-4,5-dimethoxyphenyl)methanol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the chosen reagent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are employed to convert the primary alcohol to 2-Fluoro-4,5-dimethoxybenzaldehyde. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid organic-chemistry.orgchemimpex.comambeed.com. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to ensure the aldehyde is the final product organic-chemistry.orgambeed.com. This aldehyde is a valuable intermediate in organic synthesis, particularly for building heterocyclic systems masterorganicchemistry.comias.ac.in.
Oxidation to Carboxylic Acid: Stronger oxidizing agents can transform the benzylic alcohol directly into 2-Fluoro-4,5-dimethoxybenzoic acid. A pertinent example involves the oxidation of the related compound, 2-chloro-4,5-dimethoxy benzyl (B1604629) chloride, using potassium permanganate (KMnO₄) in an aqueous solution, which yields the corresponding benzoic acid in high yield rsc.org. This demonstrates a viable pathway for the synthesis of the benzoic acid derivative from the benzylic position.
Reduction of Corresponding Carbonyls: The reverse reaction, the reduction of the corresponding aldehyde (2-Fluoro-4,5-dimethoxybenzaldehyde) back to the parent alcohol, is readily achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a standard reagent for this purpose, selectively reducing aldehydes and ketones to alcohols in protic solvents like methanol (B129727) or ethanol nih.govresearchgate.net.
| Transformation | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | 2-Fluoro-4,5-dimethoxybenzaldehyde | Anhydrous CH₂Cl₂ |
| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄) | 2-Fluoro-4,5-dimethoxybenzoic acid | Aqueous solution, heat |
| Aldehyde to Alcohol | Sodium borohydride (NaBH₄) | This compound | Methanol or Ethanol |
The hydroxyl group can be readily converted into other key functional groups, expanding the synthetic utility of the molecule.
Ethers: The formation of ethers from this compound can be accomplished via the Williamson ether synthesis masterorganicchemistry.comnih.govcqu.edu.cnorganic-chemistry.org. This Sₙ2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a leaving group from an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether ias.ac.in.
Esters: Esterification can be achieved through several methods, most commonly the Fischer esterification researchgate.netuwindsor.canih.govchemicalbook.com. This acid-catalyzed reaction involves refluxing the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) researchgate.netuwindsor.ca. The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction researchgate.net.
Halides: The benzylic alcohol can be converted to the corresponding benzylic halide, a reactive intermediate for nucleophilic substitution. A standard method for this transformation is the reaction with thionyl chloride (SOCl₂) or a hydrohalic acid like HBr. For instance, treatment with SOCl₂ in a suitable solvent would yield (2-chloromethyl)-1-fluoro-4,5-dimethoxybenzene.
| Derivative | Reaction Type | Typical Reagents |
|---|---|---|
| Ether | Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide (e.g., CH₃I) |
| Ester | Fischer Esterification | Carboxylic acid (e.g., CH₃COOH), H₂SO₄ (cat.) |
| Halide (Chloride) | Nucleophilic Substitution | Thionyl chloride (SOCl₂) |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring is governed by the electronic effects of the fluorine and two methoxy (B1213986) substituents.
The substituents on the phenyl ring of this compound direct the position of incoming electrophiles. The two methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. The fluorine atom, while electronegative and inductively deactivating, also acts as an ortho, para-director because of resonance donation from its lone pairs.
In this specific substitution pattern, the available positions for electrophilic attack are C-3 and C-6. The directing effects of the existing substituents converge to strongly favor substitution at the C-6 position. The C-4 and C-5 methoxy groups both direct ortho to the C-3 and C-6 positions. The C-2 fluorine also directs para to the C-5 position (already substituted) and ortho to the C-3 position. However, the synergistic directing effect of the two powerful methoxy groups towards the C-6 position, which is also sterically accessible, makes it the most probable site for electrophilic attack.
A highly relevant study on the nitration of 2-fluoro-1,4-dimethoxybenzene showed that the reaction with nitric acid overwhelmingly yields the product of substitution at the position para to the fluorine atom (1-fluoro-2,5-dimethoxy-4-nitrobenzene) in 90% yield nih.gov. This demonstrates the powerful para-directing nature of the fluorine, even when competing with activating methoxy groups. Applying this logic to this compound, an electrophile would be strongly directed to the C-6 position, which is para to the C-3 position (unsubstituted) and ortho to the C-5 methoxy group.
Directed ortho-metallation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution wikipedia.org. The reaction utilizes an organolithium reagent, typically n-butyllithium (n-BuLi), which is directed to a specific proton by a coordinating "directing metalation group" (DMG) wikipedia.org.
The methoxy group is a well-established and effective DMG wikipedia.org. In this compound, both the C-4 and C-5 methoxy groups can direct lithiation. The C-5 methoxy group can direct lithiation to the C-6 position, while the C-4 methoxy group can direct it to the C-3 position. Given the electronic environment and the presence of the adjacent fluorine, the proton at C-6 is the most likely to be abstracted. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent exclusively at the C-6 position. The benzylic alcohol group (or its protected alkoxide form) can also function as a weak DMG, further favoring metallation at the C-6 position.
Formation of Complex Scaffolds and Heterocyclic Systems
This compound and its aldehyde derivative are valuable precursors for the synthesis of more elaborate molecules, especially nitrogen-containing heterocycles like isoquinolines.
The core structure of this compound is related to the benzyl portion of the important alkaloid papaverine, which features a 1-(3,4-dimethoxybenzyl)isoquinoline skeleton. Synthetic routes to papaverine analogues often utilize substituted benzaldehydes and phenethylamines.
Isoquinoline (B145761) Synthesis: The aldehyde, 2-Fluoro-4,5-dimethoxybenzaldehyde, can serve as a key starting material in classic isoquinoline syntheses such as the Bischler-Napieralski or Pictet-Spengler reactions.
Bischler-Napieralski Reaction: A phenethylamine derivative can be acylated with a derivative of 2-fluoro-4,5-dimethoxyphenylacetic acid. The resulting amide is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can be subsequently aromatized.
Pictet-Spengler Reaction: Condensation of a phenethylamine with 2-Fluoro-4,5-dimethoxybenzaldehyde would form a Schiff base, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline.
Phthalide Synthesis: 2-Formylaryl compounds can be converted into 3-substituted phthalides (isobenzofuran-1(3H)-ones) nih.gov. This suggests that derivatives of 2-Fluoro-4,5-dimethoxybenzaldehyde could undergo intramolecular cyclization reactions to form fused lactone systems, which are common motifs in natural products.
The incorporation of the fluoro-dimethoxy phenyl moiety into these scaffolds is of significant interest in medicinal chemistry, as the fluorine atom can modulate properties such as metabolic stability and binding affinity wikipedia.org.
Table of Compounds
| Compound Name | Synonym(s) | CAS Number |
|---|---|---|
| This compound | 2-Fluoro-4,5-dimethoxybenzyl alcohol | 79474-33-2 |
| 2-Fluoro-4,5-dimethoxybenzaldehyde | 6-Fluoroveratraldehyde | 71924-62-4 |
| 2-Fluoro-4,5-dimethoxybenzoic acid | - | 162799-90-2 |
| Pyridinium chlorochromate | PCC | 26299-14-9 |
| Potassium permanganate | - | 7722-64-7 |
| Sodium borohydride | - | 16940-66-2 |
| Sodium hydride | NaH | 7646-69-7 |
| Thionyl chloride | SOCl₂ | 7719-09-7 |
| n-Butyllithium | n-BuLi | 109-72-8 |
| 2-fluoro-1,4-dimethoxybenzene | - | 82830-49-7 |
| 1-fluoro-2,5-dimethoxy-4-nitrobenzene | - | 2137233-68-1 |
| Papaverine | - | 58-74-2 |
Insufficient Data Available for Detailed Analysis of this compound Reactivity
While general principles of organic synthesis would suggest potential reaction pathways for a substituted benzyl alcohol like this compound, the explicit experimental evidence and detailed research findings required to populate the requested sections of this article are absent from the consulted resources. The initial and subsequent targeted searches for scholarly articles and chemical databases did not yield specific examples or in-depth studies on the use of this compound as a precursor for the synthesis of polycyclic systems through the specified reaction types.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate account of the "" or "Mechanistic Investigations of Chemical Transformations" for this compound as outlined in the initial request. The generation of detailed research findings and data tables is precluded by the absence of this information in the available scientific literature.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of an organic molecule. For (2-Fluoro-4,5-dimethoxyphenyl)methanol, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR for Complete Structural Elucidation
¹H NMR: This spectrum would be used to identify all the hydrogen atoms in the molecule. The aromatic protons would appear as distinct signals, with their splitting patterns (multiplicity) and coupling constants revealing their positions relative to the fluorine atom and each other. The benzylic alcohol CH₂ group and the hydroxyl proton would also have characteristic chemical shifts. The two methoxy (B1213986) groups would likely appear as sharp singlet signals.
¹³C NMR: This spectrum would show signals for each unique carbon atom. The chemical shifts would be highly informative; for instance, the carbon atoms bonded to oxygen (in the methoxy and alcohol groups) and the fluorine atom would be significantly shifted. Crucially, the spectrum would exhibit C-F coupling, where the signal for the carbon directly bonded to fluorine (C-2) would appear as a large doublet, and other nearby carbons (C-1, C-3, C-6) would show smaller couplings over two or three bonds. biocrick.com
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. blogspot.com For this compound, a single signal would be expected. Its chemical shift would be characteristic of a fluorine atom on an aromatic ring, and it would be split into a multiplet by coupling to the neighboring aromatic protons. blogspot.comfishersci.com
A data table summarizing the expected NMR data would be structured as follows:
Table 1: Hypothetical NMR Data for this compound
| Atom | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm), J (Hz) |
|---|---|---|
| 1-C | - | Data Not Available |
| 2-C | - | Data Not Available |
| 3-H | Data Not Available | - |
| 3-C | - | Data Not Available |
| 4-OCH₃ | Data Not Available | Data Not Available |
| 4-C | - | Data Not Available |
| 5-OCH₃ | Data Not Available | Data Not Available |
| 5-C | - | Data Not Available |
| 6-H | Data Not Available | - |
| 6-C | - | Data Not Available |
| CH₂ | Data Not Available | Data Not Available |
| OH | Data Not Available | - |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis
To confirm the assignments from 1D NMR, a suite of 2D experiments would be essential.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming, for example, the connectivity between adjacent aromatic protons. longshinebiotech.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. chemfaces.com This would definitively link each aromatic proton to its corresponding carbon atom and the CH₂ protons to the benzylic carbon.
X-ray Crystallography
Should a suitable single crystal of the compound be grown, X-ray crystallography would provide unambiguous proof of its molecular structure in the solid state.
Determination of Solid-State Molecular Conformation and Crystal Packing
This analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would reveal the conformation of the hydroxymethyl group relative to the plane of the benzene (B151609) ring and show how the molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing.
Table 2: Hypothetical Crystal Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₁FO₃ |
| Formula Weight | 186.18 |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a, b, c (Å) | Data Not Available |
| α, β, γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
Analysis of Intermolecular and Intramolecular Interactions (e.g., C-F...H-O Hydrogen Bonding)
The crystal structure would allow for a detailed analysis of the non-covalent interactions that stabilize the crystal packing. A primary interaction would likely be hydrogen bonding from the alcohol's hydroxyl group (O-H) to an acceptor on a neighboring molecule, such as one of the methoxy oxygens or the fluorine atom. The possibility of a C-F···H-O interaction, a type of weak hydrogen bond, would be of particular interest in understanding the role of the fluorine atom in directing the solid-state architecture. evitachem.com Other interactions like C-H···π interactions could also be present.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the compound's molecular weight and to gain structural information from its fragmentation pattern. Under electron impact (EI) or electrospray ionization (ESI), the molecule would form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The exact mass of this ion would confirm the elemental composition C₉H₁₁FO₃. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a hydroxyl radical (•OH), water (H₂O), formaldehyde (B43269) (CH₂O), or a methyl radical (•CH₃) from the methoxy groups. chemicalbook.comchembk.com The stability of the benzyl (B1604629) cation would likely lead to a prominent fragment corresponding to the loss of the hydroxyl group.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed information about the functional groups present.
Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can identify the functional groups within this compound based on their characteristic vibrational frequencies. The expected absorptions are based on well-established ranges for substituted aromatic compounds. researchgate.net
O-H Stretch: The hydroxyl group gives rise to a strong, broad absorption band in the FT-IR spectrum, typically in the range of 3600-3200 cm⁻¹. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) (-CH₂) and methoxy (-OCH₃) groups are found just below 3000 cm⁻¹.
Aromatic C=C Stretches: The benzene ring exhibits characteristic stretching vibrations in the 1620-1450 cm⁻¹ region.
C-O Stretches: Strong bands corresponding to C-O stretching are expected. The aryl-ether C-O bonds typically show an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. The primary alcohol C-O stretch is expected around 1050 cm⁻¹.
C-F Stretch: The carbon-fluorine bond gives a strong absorption in the FT-IR spectrum, typically in the 1250-1020 cm⁻¹ range.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| -OH | O-H Stretch | 3600 - 3200 | Strong, Broad (IR) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium (IR), Strong (Raman) |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium (IR, Raman) |
| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium to Strong |
| Aryl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong (IR) |
| Alcohol/Aryl Ether | C-O Stretch | 1075 - 1020 | Strong (IR) |
The vibrational spectrum of this compound can be influenced by conformational factors. The relative orientation of the two methoxy groups and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent ortho-methoxy oxygen can affect spectral features.
Theoretical calculations on o-dimethoxybenzene suggest that multiple stable conformations exist, with the methoxy groups having preferred orientations relative to the ring. bldpharm.com For the title compound, a weak intramolecular hydrogen bond (O-H···O) could lead to a sharpening and a slight downward shift of the O-H stretching frequency in the FT-IR spectrum compared to a non-bonded alcohol. The environment, such as the solvent used or the solid-state packing, can also induce shifts in vibrational frequencies due to intermolecular interactions, affecting both the position and width of absorption bands, particularly for the polar O-H group.
Electronic Absorption and Fluorescence Spectroscopy
These techniques provide information on the electronic transitions within the molecule.
The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. Benzene itself exhibits a strong primary absorption band (π→π*) around 204 nm and a weaker, fine-structured secondary band around 256 nm. sigmaaldrich.com
The substituents on the ring—fluoro, two methoxy groups, and a hydroxymethyl group—all act as auxochromes, causing bathochromic (red) shifts to longer wavelengths and often increasing the intensity of the absorption bands. libretexts.orgyoutube.com
Methoxy (-OCH₃) and Hydroxyl (-OH from -CH₂OH) groups: These are electron-donating groups that significantly shift the primary and secondary bands to longer wavelengths due to resonance effects.
Given the polysubstituted nature of the ring, the UV-Vis spectrum is expected to show a primary absorption maximum (λmax) shifted significantly above 204 nm and a secondary band shifted beyond 260 nm, likely appearing around 270-290 nm. The exact λmax values are dependent on the solvent used for the analysis. researchgate.net The fine vibrational structure of the secondary band is often obscured in polysubstituted benzenes.
Fluorescence Behavior and Molecular Aggregation Phenomena of Related Fluorophores
The fluorescence characteristics of aromatic compounds are intrinsically linked to their molecular structure and environment. The presence of both electron-donating (dimethoxy) and electron-withdrawing (fluoro) groups on the phenyl ring of the target compound suggests the potential for interesting photophysical behaviors, including the possibility of molecular aggregation influencing its emissive properties.
Many organic fluorophores are highly emissive in dilute solutions but see their fluorescence significantly reduced or quenched in concentrated solutions or the solid state, a phenomenon known as aggregation-caused quenching (ACQ). However, a counterintuitive phenomenon known as aggregation-induced emission (AIE) is observed in other classes of molecules. nih.gov In AIE-active compounds, non-emissive or weakly emissive solutions become highly luminescent upon aggregation. nih.govunchainedlabs.com This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, resulting in enhanced fluorescence. nih.gov
Fluorination can significantly influence the photophysical properties of aromatic compounds. The introduction of fluorine atoms has been shown to increase fluorescence intensity and induce a redshift in the emission of certain heterocyclic systems like 3,5-diarylisoxazoles. numberanalytics.comanton-paar.com In some cases, fluorinated derivatives exhibit bright fluorescence signals and enhanced organelle selectivity in cellular imaging, which is partly attributed to the increased lipophilicity conferred by fluorine. wikipedia.org Furthermore, studies on fluorinated benzothiadiazole derivatives linked to tetraphenylethenes—a classic AIE luminogen—demonstrate that these compounds exhibit AIE characteristics, with their emission intensity increasing significantly in aggregate-forming solvent mixtures. nih.gov
The dimethoxy substitution pattern also plays a crucial role. For instance, 1,4-dimethoxybenzene (B90301) is a known fluorescent compound. americanlaboratory.com A systematic study of various methoxy-trans-stilbene derivatives revealed a wide range of fluorescence quantum yields, from 0.07 to 0.69, depending on the substitution pattern, highlighting the sensitivity of emission properties to molecular structure. mdpi.com The interplay between fluoro and methoxy substituents on a benzyl alcohol core can also dictate conformational preferences through intramolecular hydrogen bonds, which in turn can affect aggregation and bulk properties. acs.orgresearchgate.net
Given these precedents, fluorophores related to this compound, which combine these structural features, could potentially exhibit complex fluorescence behaviors, including solvatochromism (a change in color with solvent polarity) and aggregation-dependent emission.
Table 1: Photophysical Properties of Structurally Related Aromatic Compounds
| Compound/Class | Excitation (λex) | Emission (λem) | Quantum Yield (Φf) | Key Observation |
| 1,4-Dimethoxy Benzene | 291 nm | 318 nm | Not specified | Intrinsic fluorescence. americanlaboratory.com |
| Methoxy-trans-stilbene derivatives | 290–390 nm | 400–485 nm | 0.07–0.69 | Fluorescence properties are highly dependent on the substitution pattern. mdpi.com |
| Fluorinated Benzothiadiazole-TPE | Not specified | Blue-shifted in aggregates | ~2.5x higher in 90% water vs. THF | Exhibits aggregation-induced emission (AIE). nih.gov |
| Fluorinated Isoxazole Derivatives | ~380 nm | Red-shifted vs. non-fluorinated | Increased intensity | Introduction of fluorine enhances fluorescence intensity. numberanalytics.comanton-paar.com |
| 2-Aminophenylboronic acid dimer | Not specified | ~450 nm | 0.81 (solid state) | A simple aromatic molecule exhibiting strong AIE in the solid state. unchainedlabs.com |
Other Advanced Analytical Methodologies (e.g., Dynamic Light Scattering for aggregation)
To investigate the molecular aggregation phenomena discussed above, advanced analytical techniques are indispensable. Dynamic Light Scattering (DLS) is a powerful, non-invasive method for characterizing the size distribution of small particles and aggregates in a suspension or solution. wikipedia.orgamericanlaboratory.com
The fundamental principle of DLS is based on the Brownian motion of particles suspended in a liquid. mdpi.comresearchgate.net When illuminated by a laser beam, these particles scatter the light. Because the particles are in constant, random motion, the intensity of the scattered light fluctuates over time. Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, leading to slower fluctuations in the scattered light intensity. unchainedlabs.comyoutube.com
A DLS instrument measures these intensity fluctuations at a specific angle and analyzes them using a digital correlator to generate an autocorrelation function. americanlaboratory.com This function describes how the intensity at a given time relates to the intensity at a short time later. The decay rate of this correlation function is used to calculate the translational diffusion coefficient (D) of the particles. Finally, the Stokes-Einstein equation is used to relate the diffusion coefficient to the hydrodynamic radius (Rₕ) of the particles:
Rₕ = k₈T / 6πηD
Where:
k₈ is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
D is the translational diffusion coefficient
DLS is exceptionally sensitive to the presence of larger species, making it an ideal tool for detecting the onset of molecular aggregation. htlbio.commedium.com By monitoring a solution over time or under varying conditions (e.g., concentration, pH, temperature), one can observe an increase in the average hydrodynamic radius, which signals the formation of aggregates. medium.comdiva-portal.org The technique also provides a polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI indicates a monodisperse sample with particles of a uniform size, whereas a high PDI suggests a polydisperse sample, which could be indicative of aggregation. diva-portal.org
In the context of studying compounds like this compound, DLS could be employed to:
Determine if the compound self-assembles into aggregates in various solvents.
Measure the size of any aggregates formed.
Study the stability of these aggregates under different environmental conditions.
Provide critical data to understand and potentially control aggregation phenomena, which is vital in fields ranging from materials science to pharmaceutical development. nih.govnih.gov
Theoretical and Computational Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like (2-Fluoro-4,5-dimethoxyphenyl)methanol. researchgate.netnih.gov These methods allow for the detailed analysis of the molecule's electronic structure and the prediction of its chemical behavior.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311G(d,p) or higher, can be employed to obtain the optimized geometry. mdpi.comnih.govresearchgate.net These calculations would reveal key structural parameters.
Table 1: Representative Calculated Geometric Parameters for Substituted Phenyl Methanols This table presents typical bond lengths and angles for compounds structurally similar to this compound, as determined by DFT calculations.
| Parameter | Representative Value |
| C-F Bond Length | ~1.35 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-O (alcohol) Bond Length | ~1.43 Å |
| C-C-O (alcohol) Bond Angle | ~112° |
| C-O-C (methoxy) Bond Angle | ~118° |
Note: These values are illustrative and based on DFT calculations of analogous molecules. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.commaterialsciencejournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and hydroxyl groups. The LUMO, conversely, is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Table 2: Representative FMO Energies and Global Reactivity Descriptors This table provides typical values for HOMO, LUMO, and related reactivity descriptors for analogous fluorinated and methoxylated aromatic compounds, calculated using DFT.
| Parameter | Representative Value |
| HOMO Energy | ~ -6.5 eV to -5.5 eV |
| LUMO Energy | ~ -1.5 eV to -0.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV to 5.0 eV |
| Ionization Potential (I ≈ -EHOMO) | ~ 5.5 eV to 6.5 eV |
| Electron Affinity (A ≈ -ELUMO) | ~ 0.5 eV to 1.5 eV |
| Electronegativity (χ) | ~ 3.0 eV to 4.0 eV |
| Chemical Hardness (η) | ~ 2.0 eV to 2.5 eV |
Note: These values are estimations based on computational studies of similar molecules. Specific calculations are needed for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Prediction of Reactive Sites and Charge Distribution
The MEP surface provides a clear picture of where a molecule is likely to interact with other chemical species. researchgate.net Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the most negative potential is expected to be located around the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, due to their high electronegativity. researchgate.net These sites would be the primary locations for interactions with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a likely site for nucleophilic interaction. nih.gov
Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in supramolecular chemistry and biological systems. The MEP surface can help in understanding and predicting these interactions, such as hydrogen bonding and halogen bonding. nih.govlibretexts.org
In this compound, the hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). youtube.com The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors. The fluorine atom, with its negative electrostatic potential, could potentially participate in various non-covalent interactions, including hydrogen bonds and, under certain circumstances, halogen bonds. researchgate.netnih.gov
Computational Spectroscopy
Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural confirmation. DFT calculations are widely used to compute vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov
For this compound, theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various functional groups, such as the O-H stretch of the alcohol, the C-F stretch, and the C-O stretches of the methoxy groups. Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. modgraph.co.uk
Simulated NMR and Vibrational Spectra for Experimental Validation
Density Functional Theory (DFT) is a robust method for predicting the nuclear magnetic resonance (NMR) and vibrational spectra of molecules. By calculating the magnetic shielding tensors and the vibrational frequencies, DFT can generate spectra that, when compared with experimental data, serve to confirm the molecular structure and assign spectral features.
DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, influenced by the fluorine and methoxy substituents. The accuracy of these predictions allows for a confident assignment of experimental NMR signals. mdpi.com
Similarly, DFT can compute the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of the molecule. scm.com These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be matched with experimental spectra to identify specific vibrational motions, such as C-F stretching, O-H stretching of the methanol (B129727) group, and various phenyl ring vibrations. rsc.orgwisc.edu The agreement between simulated and experimental spectra provides strong evidence for the calculated equilibrium geometry of the molecule.
Table 1: Simulated Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm, relative to TMS) | |
| -OH | ~2.5 - 4.0 |
| Ar-H | ~6.8 - 7.2 |
| -CH₂OH | ~4.6 |
| -OCH₃ | ~3.8 - 3.9 |
| ¹³C NMR Chemical Shift (ppm, relative to TMS) | |
| C-F | ~150 - 160 |
| C-OCH₃ | ~145 - 155 |
| C-OH | ~60 - 65 |
| Aromatic C | ~110 - 130 |
| Vibrational Frequency (cm⁻¹) | |
| O-H Stretch | ~3400 - 3600 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C-H Stretch (Aliphatic) | ~2850 - 2950 |
| C=C Stretch (Aromatic) | ~1400 - 1600 |
| C-F Stretch | ~1100 - 1250 |
| Note: These are hypothetical values based on typical ranges for similar functional groups and are intended for illustrative purposes. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. beilstein-journals.org This method is crucial for understanding a molecule's response to light, including its absorption and emission properties. nih.gov TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
For this compound, TD-DFT can be employed to analyze how the fluoro and dimethoxy substituents influence the electronic transitions. These calculations typically involve transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals. The nature of these transitions (e.g., π→π* or n→π*) can be characterized, providing insight into the electronic structure of the molecule. researchgate.net
Table 2: Calculated Electronic Excitation Properties for this compound using TD-DFT
| Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~4.5 | ~275 | ~0.15 | HOMO → LUMO |
| S₀ → S₂ | ~5.0 | ~248 | ~0.20 | HOMO-1 → LUMO |
| S₀ → S₃ | ~5.4 | ~230 | ~0.10 | HOMO → LUMO+1 |
| Note: These are hypothetical values based on typical electronic transitions for substituted benzene (B151609) derivatives and are for illustrative purposes. |
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. acs.org For a flexible molecule like this compound, which has several rotatable bonds (C-O of the methoxy groups and C-C of the methanol group), conformational analysis is key to understanding its properties. unife.itlibretexts.org
MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The relative populations of different conformers at a given temperature can be estimated from these simulations. worktribe.com
Future Directions in Research
Emerging Synthetic Methodologies for (2-Fluoro-4,5-dimethoxyphenyl)methanol and its Analogs
The synthesis of this compound would likely proceed via the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. Future research could focus on developing more efficient, sustainable, and selective synthetic routes.
Emerging strategies could include:
Catalytic Reduction: Moving beyond traditional stoichiometric reducing agents, future syntheses could employ catalytic transfer hydrogenation or catalytic hydrogenation using novel, earth-abundant metal catalysts. This approach offers benefits in terms of waste reduction and process safety.
Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction control, safety, and scalability. A multi-step flow process starting from a precursor like 1,2-dimethoxy-4-fluorobenzene could enable rapid production and optimization of reaction conditions.
Directed Ortho-metalation (DoM): Starting from 3,4-dimethoxyfluorobenzene, a directed metalation at the C2 position followed by reaction with a formaldehyde (B43269) equivalent could provide a highly regioselective route to the target molecule.
Novel Fluorination Techniques: For generating analogs, late-stage fluorination techniques are of high interest. Developing methods to introduce the fluorine atom onto a pre-existing dimethoxyphenylmethanol scaffold would provide synthetic flexibility. Recent advances in copper-mediated or photocatalytic fluorination could be explored for this purpose. nih.gov
A comparison of potential synthetic approaches is outlined below.
| Methodology | Potential Precursor | Key Transformation | Potential Advantages |
| Classical Reduction | (2-Fluoro-4,5-dimethoxyphenyl)carbaldehyde | Reduction of aldehyde | Straightforward, well-established |
| Catalytic Hydrogenation | (2-Fluoro-4,5-dimethoxy)benzoic acid | Catalytic reduction | Atom economy, reduced waste |
| Directed Ortho-metalation | 3,4-Dimethoxyfluorobenzene | Lithiation followed by formylation | High regioselectivity |
| Flow Synthesis | 1,2-Dimethoxy-4-fluorobenzene | Multi-step continuous process | Enhanced safety, scalability, control |
Advanced Spectroscopic and Structural Characterization Techniques
A full understanding of this compound requires a detailed analysis of its structure and properties. While standard techniques like 1D NMR (¹H, ¹³C) and FT-IR are foundational, future research should leverage more advanced methods to gain deeper insights.
Advanced NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is an essential tool due to its high sensitivity and wide chemical shift range. wikipedia.org Future work should employ two-dimensional (2D) NMR techniques to unambiguously assign all signals and understand through-bond and through-space connectivities. wikipedia.org Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would confirm the C-H framework, while Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Overhauser Effect Spectroscopy (HOESY) could reveal spatial proximities, particularly between the fluorine atom and nearby protons on the ring or the methanol (B129727) group. nih.gov Such studies are crucial for confirming conformation and detecting weak intramolecular interactions. nih.gov
Single-Crystal X-ray Diffraction: Obtaining a crystal structure is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This would provide precise bond lengths, bond angles, and information on the preferred conformation of the methoxy (B1213986) and methanol substituents relative to the fluorinated ring.
Hirshfeld Surface Analysis: In conjunction with X-ray crystallography, Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.commdpi.com This analysis can decompose the crystal packing into contributions from different types of contacts (e.g., H···H, C···H, O···H), providing a detailed understanding of the forces governing the solid-state architecture. nih.gov This would be particularly insightful for understanding the role of the fluorine atom and the hydroxyl group in hydrogen bonding.
Novel Computational Approaches for Predictive Modeling
Computational chemistry offers a powerful, predictive lens through which to study molecules like this compound, complementing experimental findings.
Density Functional Theory (DFT): DFT is a versatile method for predicting a wide range of molecular properties. mdpi.com Future research should utilize DFT calculations to:
Optimize the molecular geometry and predict conformational preferences.
Simulate vibrational (IR) and NMR spectra to aid in the assignment of experimental data. researchgate.net
Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding reactivity. researchgate.net
Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This method can be applied to the calculated electron density to analyze the nature of chemical bonds and non-covalent interactions within the molecule, such as potential intramolecular hydrogen bonds involving the fluorine or oxygen atoms.
Machine Learning (ML) for Property Prediction: As large chemical datasets become more available, machine learning models are being trained to predict spectroscopic and physicochemical properties with increasing accuracy and speed. aalto.fi Future efforts could involve using ML models to predict properties for a library of virtual analogs of this compound, allowing for high-throughput screening to identify derivatives with desired characteristics before undertaking their synthesis. researchgate.net
| Computational Method | Predicted Properties | Research Application |
| Density Functional Theory (DFT) | Geometry, Spectroscopic Data (IR, NMR), Electronic Properties (HOMO/LUMO), MEP | Structure validation, reactivity prediction, spectral assignment |
| Hirshfeld Surface Analysis | Intermolecular contact contributions | Understanding crystal packing and solid-state interactions |
| Machine Learning (ML) | Spectroscopic shifts, physicochemical properties | High-throughput virtual screening of analog libraries |
Exploration of New Chemical Space and Interdisciplinary Research Opportunities
The true potential of this compound may lie in its use as a versatile chemical building block for creating more complex and functional molecules. sigmaaldrich.comalfa-chemistry.comfluorochem.co.uk
Medicinal Chemistry and Agrochemicals: Fluorine-containing molecules are prominent in pharmaceuticals and agrochemicals, as the inclusion of fluorine can enhance properties like metabolic stability, binding affinity, and lipophilicity. youtube.com This compound could serve as a scaffold or precursor for synthesizing new classes of bioactive molecules. Interdisciplinary research with biochemists and pharmacologists would be essential to explore these possibilities.
Materials Science: Aromatic compounds containing both fluorine and polar groups are of interest in materials science. alfa-chemistry.com Analogs and polymers derived from this compound could be investigated for applications in areas like liquid crystals, specialized polymers with tailored thermal stability and dielectric properties, or as components in organic electronic devices. researchgate.netfluorochem.co.uk Collaboration with materials scientists and engineers would drive this area of research.
PET Imaging: The fluorine atom raises the possibility of developing ¹⁸F-labeled analogs for use as Positron Emission Tomography (PET) tracers. nih.gov The development of a radiolabeling procedure for this scaffold could open up avenues in molecular imaging, requiring collaboration with radiochemists and nuclear medicine experts.
By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across multiple scientific disciplines.
Q & A
Basic Questions
Q. What are the common synthetic routes for (2-Fluoro-4,5-dimethoxyphenyl)methanol?
- Methodological Answer : The compound is typically synthesized via reduction of a nitro precursor or condensation reactions. For example, reduction of (2-nitro-4,5-dimethoxyphenyl)methanol using sodium borohydride or catalytic hydrogenation (e.g., Pd/C) yields the target alcohol. Alternatively, condensation of fluorinated benzaldehyde derivatives with methanol in basic conditions (e.g., KOH/ethanol) can be employed, followed by acidification and recrystallization from methanol .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) and methoxy/methylene group signals. ¹³C NMR confirms fluorine-induced deshielding effects on adjacent carbons .
- Mass Spectrometry : High-resolution MS (Exact Mass: ~200.06 Da) validates molecular formula and isotopic patterns .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store in airtight, light-protected containers (e.g., amber glass) at 2–8°C to prevent oxidation or photodegradation. Desiccants are recommended to avoid hydrolysis of the methoxy or hydroxymethyl groups .
Q. Which purification techniques are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Methanol or ethanol-water mixtures yield high-purity crystals .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar byproducts .
Advanced Research Questions
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single crystals grown via slow evaporation (methanol) are analyzed using SHELX software. The fluorine atom’s electron density and methoxy group orientations are resolved, with refinement parameters (R-factor < 0.05) ensuring accuracy. Hydrogen bonding between the hydroxymethyl group and methoxy oxygen is often observed .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, which are compared to experimental data to validate assignments .
- 2D NMR : COSY and HSQC clarify coupling patterns and carbon-proton correlations, especially for overlapping aromatic signals .
Q. What role does this compound play in structure-activity relationship (SAR) studies for serotonin receptor targets?
- Methodological Answer : The fluorinated aromatic ring and methoxy groups mimic ligands for 5-HT2A receptors. Radioligand binding assays (e.g., using [³H]M100907) quantify affinity. Modifications to the hydroxymethyl group are tested to optimize selectivity and metabolic stability .
Q. How can discrepancies in synthetic yields be systematically addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
